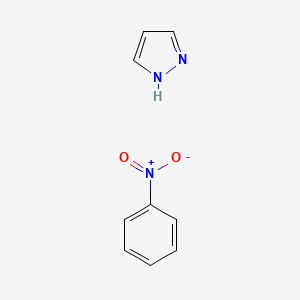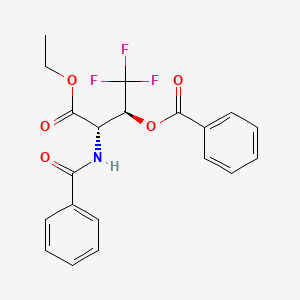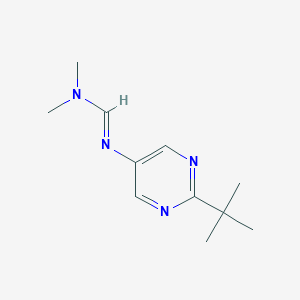![molecular formula C11H12Cl2O B14189643 1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene CAS No. 918870-79-8](/img/structure/B14189643.png)
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of two chlorine atoms, an ethenyl group, and a propan-2-yl-oxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Substitution Reactions: The chlorine atoms and other substituents are introduced through various substitution reactions
Análisis De Reacciones Químicas
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Research studies utilize this compound to understand its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene can be compared with other similar compounds such as:
1,2-Dichlorobenzene: Lacks the ethenyl and propan-2-yl-oxy groups, making it less complex.
4-Ethenyl-1,2-dichlorobenzene: Similar structure but without the propan-2-yl-oxy group.
1,2-Dichloro-4-ethenylbenzene: Lacks the propan-2-yl-oxy group, making it less versatile in reactions
These comparisons highlight the unique structural features and reactivity of this compound.
Propiedades
Número CAS |
918870-79-8 |
|---|---|
Fórmula molecular |
C11H12Cl2O |
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
1,2-dichloro-4-ethenyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H12Cl2O/c1-4-8-5-9(12)10(13)6-11(8)14-7(2)3/h4-7H,1H2,2-3H3 |
Clave InChI |
CHXWSXMADXNVOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1C=C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B14189560.png)
![2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B14189574.png)



![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)

![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)

